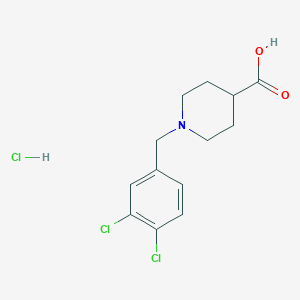![molecular formula C12H12N2O5S2 B1321163 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazol-5-carbonsäure CAS No. 951921-91-8](/img/structure/B1321163.png)
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazol-5-carbonsäure
Übersicht
Beschreibung
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O5S2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Thiazolverbindungen wurden als vielversprechend für die Antitumortherapie identifiziert. Das Vorhandensein des Thiazolmoleküls kann zur Zytotoxizität gegenüber verschiedenen Krebszelllinien beitragen, was es zu einem wertvollen Gerüst bei der Medikamentenentwicklung für die Krebsbehandlung macht .
Antimikrobielle Eigenschaften
Das 2-Aminothiazolgerüst ist bekannt für seine antimikrobiellen Eigenschaften. Dies macht es zu einer wichtigen Struktur bei der Entwicklung neuer antimikrobieller Wirkstoffe, die zur Bekämpfung resistenter Bakterienstämme und anderer Krankheitserreger eingesetzt werden können .
Entzündungshemmende Anwendungen
Thiazole sind auch für ihre entzündungshemmenden Wirkungen bekannt. Methoxyphenylthiazolcarboxamidderivate wurden beispielsweise auf ihre Fähigkeit getestet, die Cyclooxygenase (COX) zu unterdrücken, ein Schlüsselenzym im Entzündungsprozess .
DNA-Interaktion
Einige Thiazolderivate haben sich als DNA-bindend und interagierend mit Topoisomerase II erwiesen, was zu DNA-Schäden und Zelltod führt. Dieser Mechanismus ist im Zusammenhang mit Antitumormedikamenten besonders relevant .
Antioxidative Wirkungen
Die antioxidativen Eigenschaften von Thiazolverbindungen sind ein weiterer interessanter Bereich. Antioxidantien sind wichtig, um Zellen vor oxidativem Stress zu schützen, der zu verschiedenen Krankheiten wie Krebs und neurodegenerativen Erkrankungen führen kann.
Jede dieser Anwendungen zeigt die Vielseitigkeit und das Potenzial von Thiazolverbindungen in der wissenschaftlichen Forschung und Medikamentenentwicklung. Die spezifische Verbindung teilt wahrscheinlich einige dieser Eigenschaften aufgrund des Vorhandenseins des Thiazolmoleküls und könnte in diesen Kontexten weiter untersucht werden.
Für detailliertere Informationen zu jeder Anwendung wären weitere Untersuchungen und Analysen erforderlich, einschließlich experimenteller Studien, die speziell auf “2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazol-5-carbonsäure” ausgerichtet sind.
Molecules | Free Full-Text | Thiazole: A Versatile Standalone Moiety … Molecules | Free Full-Text | An Overview on Synthetic 2 … - MDPI Design, synthesis, molecular docking studies and biological evaluation …
Zukünftige Richtungen
Thiazole derivatives, including this compound, have shown promise in various therapeutic applications. Future research could focus on further exploring the biological activities of this compound and its potential use in the treatment of various diseases . Additionally, the development of novel synthetic methods for this compound could also be a valuable area of future research.
Wirkmechanismus
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets . For instance, some thiazole compounds can act like a peroxisome proliferator-activated receptor agonist .
Mode of Action
They can bind to their targets and induce changes that lead to their biological effects . For example, some thiazole compounds can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole compounds can affect the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The interaction with COX-2 is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death .
Molecular Mechanism
At the molecular level, 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects through several mechanisms. One key mechanism is the inhibition of COX-2 enzyme activity, as mentioned earlier . Additionally, molecular docking studies have shown that the compound binds favorably to the COX-2 isozyme, which explains its high potency and selectivity . The binding interactions involve hydrogen bonding and hydrophobic interactions with specific amino acid residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid change over time. The compound’s stability and degradation have been studied extensively. It has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term effects on cellular function have also been observed, including sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with high concentrations observed in the liver, kidneys, and inflamed tissues . Its localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c1-7-10(11(15)16)20-12(13-7)14-21(17,18)9-5-3-8(19-2)4-6-9/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDLCQQIWVNBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610162 | |
| Record name | 2-[(4-Methoxybenzene-1-sulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951921-91-8 | |
| Record name | 2-[(4-Methoxybenzene-1-sulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)
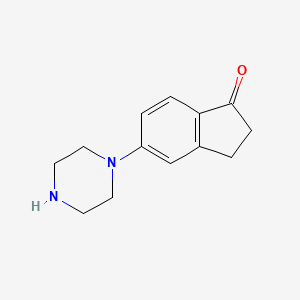
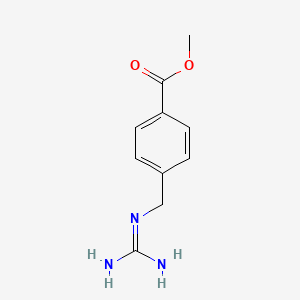
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

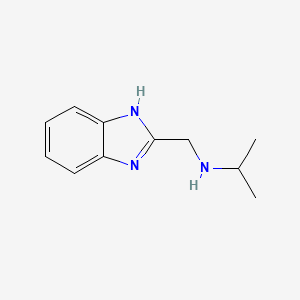
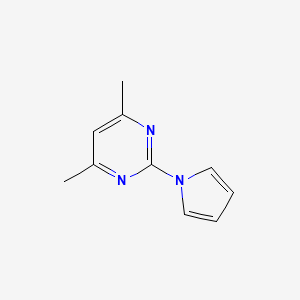
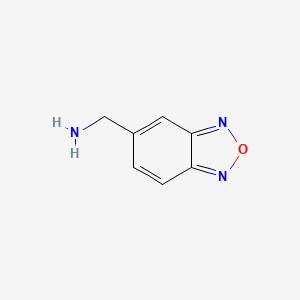

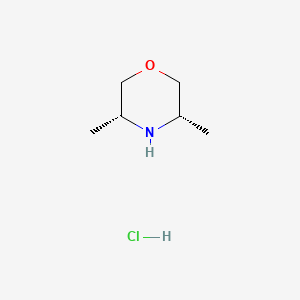
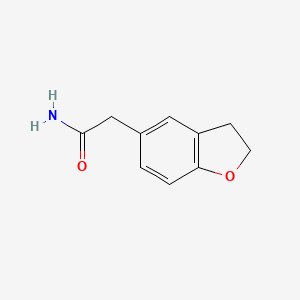
![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)

